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Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-
target effects of Branebrutinib (BMS-986195), a potent and highly selective covalent inhibitor of
Bruton's Tyrosine Kinase (BTK). The information is presented in a question-and-answer format
to directly address common issues encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQS)

Q1: What are the known primary off-target kinases for Branebrutinib?

Al: Branebrutinib is a highly selective BTK inhibitor. However, in vitro studies have identified
four other members of the Tec family of kinases as the primary off-targets. Branebrutinib
demonstrates over 5,000-fold selectivity for BTK over a panel of 240 other kinases.[1] The
inhibitory potency against these Tec family kinases is significantly lower than for BTK.

Q2: What is the quantitative selectivity profile of Branebrutinib against its primary on- and off-
targets?

A2: The half-maximal inhibitory concentrations (IC50) for Branebrutinib against BTK and its
primary off-target Tec family kinases are summarized in the table below.
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Kinase Target IC50 (nM) Selectivity vs. BTK
BTK 0.1

TEC 0.9 9-fold

BMX 15 15-fold

TXK 5 50-fold

Q3: What are the potential downstream signaling pathways affected by off-target inhibition of
Tec family kinases?

A3: Inhibition of Tec family kinases (TEC, BMX, TXK) can potentially interfere with various
signaling pathways downstream of antigen receptors (TCR, BCR), cytokine receptors, and
integrins. These kinases are involved in activating phospholipase C-gamma (PLCy), leading to
calcium mobilization and activation of MAP kinase pathways. These pathways regulate cellular
processes such as actin reorganization, transcriptional regulation, and cell survival.
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Tec Family Kinase Signaling Pathway and Off-Target Inhibition by Branebrutinib.

Q4: What adverse events were observed in the Phase | clinical trial of Branebrutinib, and could

they be related to off-target effects?
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A4: In a Phase | study with healthy participants, Branebrutinib was generally well-tolerated,

with most adverse events (AEs) being mild to moderate.[1] The most frequently reported AEs
were headache and upper respiratory tract infections.[1] One serious AE of psychosis was
reported but was considered unrelated to the study drug.[1] Notably, Branebrutinib lacks activity
against EGFR kinases, a common source of off-target effects for other covalent BTK inhibitors
like ibrutinib.[1] While a definitive link between the observed mild AEs and inhibition of Tec
family kinases has not been established, inhibition of these kinases by other BTK inhibitors has
been associated with cardiovascular effects.[2] However, no dose-dependent AEs or drug-
related serious AEs were observed with Branebrutinib in the Phase I trial.[1]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed in vitro that does not align with known BTK

function.
Possible Cause Troubleshooting Step Expected Outcome
1. Review the known signaling
pathways of TEC, BMX, and
TXK to hypothesize a potential
link to the observed ]
If the phenotype is reversed or
] phenotype. 2. Perform rescue )
Off-target effect on a Tec family ) ) absent with these
] experiments by overexpressing ] o
kinase. ) interventions, it is likely due to
the potentially affected Tec
o an off-target effect.
family kinase. 3. Use a more
selective BTK inhibitor with a
different off-target profile as a
control.
1. Conduct a broad kinase
selectivity screen (kinome
profiling) at a concentration Identification of other inhibited
Inhibition of an unknown off- where the phenotype is kinases or proteins that could
target. observed. 2. Perform a explain the observed
chemoproteomic analysis to phenotype.

identify all cellular targets of

Branebrutinib.
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Issue 2: Discrepancy between biochemical IC50 values and cellular potency.

Possible Cause

Troubleshooting Step

Expected Outcome

Cellular factors affecting drug

availability.

1. Measure the intracellular
concentration of Branebrutinib.
2. Assess for active drug efflux
by co-incubating with known

efflux pump inhibitors.

Determine if poor cell
permeability or active efflux is
reducing the effective
intracellular concentration of
the inhibitor.

High intracellular ATP

concentration.

ATP competes with
Branebrutinib for binding to the
kinase. Standard biochemical
assays often use lower ATP
concentrations than those
found in cells. Consider using
a cellular thermal shift assay
(CETSA) to assess target
engagement in a more

physiological context.

A rightward shift in potency in
cellular assays compared to
biochemical assays is
expected for ATP-competitive

inhibitors.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via a Commercial Kinase Panel Screen

This protocol outlines a general procedure for assessing the selectivity of Branebrutinib against

a broad panel of kinases.

1. Objective: To determine the inhibitory activity of Branebrutinib against a large number of

purified kinases to identify potential off-targets.

2. Materials:

Branebrutinib stock solution (e.g., 10 mM in DMSO).

Kinase panel screening service (e.g., Eurofins DiscoverX, Promega, etc.).

Appropriate assay buffer as specified by the service provider.
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3. Methodology:

o Compound Preparation: Prepare a series of dilutions of Branebrutinib in DMSO. The final
assay concentrations will typically be determined by the service provider's standard protocol
(e.g., a single high concentration for initial screening, followed by a dose-response for
identified hits).

o Assay Performance (by service provider): The service provider will perform the kinase
activity assays. A common format is a radiometric assay (e.g., 33P-ATP filter binding) or a
fluorescence-based assay.

o Recombinant kinases are incubated with a specific substrate and ATP.
o Branebrutinib at various concentrations is added to the reaction.
o The amount of phosphorylated substrate is quantified.

e Data Analysis:

o The percentage of kinase activity remaining at each Branebrutinib concentration is
calculated relative to a vehicle control (DMSO).

o For kinases showing significant inhibition (typically >50% at the screening concentration),
a dose-response curve is generated to determine the IC50 value.

Protocol 2: BTK Occupancy Measurement in Cells using Immunocapture LC-MS/MS

This protocol is based on the novel method used in the Phase I clinical trial of Branebrutinib to
provide high-resolution pharmacodynamic data.[3]

1. Objective: To quantify the percentage of BTK that is covalently bound by Branebrutinib in a
cellular context.

2. Materials:

e Cell samples (e.g., PBMCs treated with Branebrutinib).
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Lysis buffer (specific composition to be optimized, but generally containing detergents and
protease/phosphatase inhibitors).

Anti-BTK antibody for immunocapture.
Magnetic beads or other solid support conjugated with a secondary antibody.
Trypsin for protein digestion.
LC-MS/MS system.
. Methodology:
Cell Lysis: Lyse the cell pellets with a suitable lysis buffer to solubilize proteins.
Immunocapture:
o Incubate the cell lysate with an anti-BTK capture antibody.

o Add the antibody-lysate mixture to beads coated with a secondary antibody to capture the
BTK-antibody complex.

o Wash the beads to remove non-specifically bound proteins.
On-Bead Digestion:

o Resuspend the beads in a digestion buffer.

o Add trypsin and incubate to digest the captured BTK into peptides.
LC-MS/MS Analysis:

o Analyze the resulting peptide mixture by LC-MS/MS.

o Monitor for the specific peptide containing the Cys481 residue.

o Quantify the peak areas for both the unmodified peptide (free BTK) and the Branebrutinib-
adducted peptide (occupied BTK).
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o Data Analysis:

o Calculate BTK occupancy as: (Peak Area of Adducted Peptide) / (Peak Area of Adducted
Peptide + Peak Area of Unmodified Peptide) * 100%.
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Workflow for Identifying and Validating Off-Target Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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